3,4-Dimethoxy-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide structure with methoxy substituents and a thiazole ring, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The compound can be synthesized through various organic reactions, often starting from readily available precursors such as dimethoxybenzoic acid and thiazole derivatives. Research indicates that similar compounds have been synthesized for their antioxidant and antibacterial activities, highlighting the potential of benzamide derivatives in pharmaceutical applications .
3,4-Dimethoxy-N-(1,3-thiazol-2-yl)benzamide is classified as an organic compound, specifically a substituted benzamide. Its structural components include:
The synthesis of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step processes:
The synthetic routes may vary based on available reagents and desired yields. Industrial methods could employ automated reactors and continuous flow chemistry to optimize production efficiency while ensuring high purity through techniques such as recrystallization and chromatography.
The molecular structure of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide can be represented as follows:
Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to characterize this compound's structure. For example, NMR can provide insights into the chemical environment of hydrogen atoms in the methoxy groups and aromatic system.
3,4-Dimethoxy-N-(1,3-thiazol-2-yl)benzamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific biological targets such as enzymes or receptors. By binding to these targets, the compound may modulate their activity, leading to alterations in cellular processes and signaling pathways. This characteristic makes it a candidate for further investigation in therapeutic contexts.
Relevant analyses often include melting point determination, solubility tests, and reactivity assessments under various conditions .
3,4-Dimethoxy-N-(1,3-thiazol-2-yl)benzamide has potential applications in various scientific fields:
The benzamide-thiazole hybrid scaffold represents a privileged structure in contemporary medicinal chemistry, with 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide serving as a prototypical molecular architecture for probing diverse biological pathways. Characterized by a planar benzamide core and electron-rich thiazole heterocycle, this chemotype enables precise molecular recognition across enzyme classes and receptor families. The strategic incorporation of 3,4-dimethoxy substituents enhances electron-donating capacity and membrane permeability while the thiazole nitrogen provides critical hydrogen-bonding functionality. Within drug discovery ecosystems, such hybrid structures bridge the chemical space between natural product complexity and synthetic tractability, enabling systematic exploration of structure-activity relationships (SAR) across therapeutic areas. Their modular synthesis facilitates rapid analogue generation, positioning these compounds as versatile tools for addressing persistent challenges in oncology, infectious diseases, and CNS disorders.
The benzamide-thiazole pharmacophore exhibits significant structural plasticity, with 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide occupying a distinct region of chemical space defined by three key domains:
Table 1: Structural Variations in Benzamide-Thiazole Hybrid Pharmacophores
| Compound Identifier | Benzamide Substituents | Thiazole C-Substituents | Key Structural Distinctions |
|---|---|---|---|
| 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide (Core) | 3,4-di-OCH₃ | H | Prototype with balanced electronics & planarity |
| 3,4-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide [3] | 3,4-di-OCH₃ | 4-(4-NO₂-C₆H₄) | Extended conjugation via C4-aryl; enhanced electron deficiency |
| N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide [4] | H | 4-(3,4-(CH₃)₂C₆H₃) | Hydrophobic bulk without electronic modulation |
| 3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide [2] | 3,4-di-OCH₃ (sulfonamide) | 4-(3-NO₂-C₆H₄) | Sulfonamide linker altering geometry & electronics |
These structural permutations significantly influence physicochemical parameters. The prototype 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide exhibits calculated logP ~2.1 and polar surface area ~80 Ų, conferring superior membrane permeability versus nitroaryl derivatives (logP >4) [3]. The planarity index (<15° dihedral angle) enables deep pocket penetration in enzymatic targets, while rotational barriers (~15 kcal/mol) stabilize bioactive conformations. X-ray crystallography of analogues reveals intramolecular hydrogen bonding between thiazole-N and amide-NH, creating semi-rigid conformers essential for selective target engagement.
3,4-Dimethoxy-N-(1,3-thiazol-2-yl)benzamide exemplifies the strategic integration of biologically validated motifs in rational drug design:
Kynurenine Pathway Modulation: Structural analogues like Ro 61-8048 (3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide) demonstrate potent kynurenine 3-monooxygenase (KMO) inhibition (IC₅₀ ~35 nM) through chelation of the enzyme's iron center [2]. The prototype benzamide shares critical pharmacophore elements—dimethoxy aromatic system and thiazole coordination site—enabling exploration of neuroprotective mechanisms in Huntington's and Alzheimer's models.
Kinase Inhibition Scaffolds: Patent literature reveals benzamide-thiazoles as Rho-kinase inhibitors with IC₅₀ values <100 nM. The 3,4-dimethoxy configuration specifically enhances ATP-pocket occupancy via CH-π interactions with hydrophobic residues [5]. Molecular hybridization techniques have yielded compounds like 3-chloro-4-methoxy-N-[[3-[[(6S)-6-morpholin-4-yl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]carbamoyl]phenyl]methyl]benzamide showing >50-fold selectivity over PKA and PKC isoforms.
Anticancer Applications: Recent studies demonstrate that 3-(2-aminobenzo[d]thiazol-5-yl)benzamide derivatives exhibit potent ROR1 inhibition (Kd ~0.4 μM), suppressing NSCLC cell migration through Wnt pathway disruption . The conserved benzamide-thiazole axis serves as a core scaffold for structural optimization toward receptor tyrosine kinase inhibition.
Table 2: Biological Target Engagement of Benzamide-Thiazole Hybrids
| Biological Target | Representative Compound | Activity | Therapeutic Application |
|---|---|---|---|
| Kynurenine 3-monooxygenase | Ro 61-8048 [2] | IC₅₀ = 35 nM | Neurodegenerative disorders |
| ROR1 receptor tyrosine kinase | 3-(2-aminobenzo[d]thiazol-5-yl)benzamide | Kd = 0.4 μM | Non-small cell lung cancer |
| Rho-associated kinase | Benzamide-thiazole derivatives [5] | IC₅₀ < 100 nM | Cardiovascular disease, glaucoma |
| DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) | Benzothiazole carboxamides [8] | MIC = 0.06 μg/mL | Tuberculosis |
The scaffold's versatility is evidenced by synthetic accessibility via Hantzsch thiazole synthesis (60-85% yields) and Buchwald-Hartwig amidation [6], enabling rapid library generation. Microwave-assisted methods achieve >90% purity in minutes, facilitating high-throughput screening campaigns.
The molecular architecture of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide enables targeted intervention in therapeutic areas with critical innovation gaps:
Oncology Drug Resistance: Derivatives overcome tyrosine kinase inhibitor resistance in NSCLC through ROR1 inhibition—a target absent in normal adult tissues but overexpressed in malignant cells . Hybrids demonstrate dual inhibition of migration (IC₅₀ ~3.2 μM) and invasion (IC₅₀ ~5.1 μM) pathways unaddressed by EGFR-focused therapies.
Multidrug-Resistant Infections: Benzothiazole carboxamides exhibit sub-μg/mL activity against M. tuberculosis DprE1 mutants resistant to rifampicin and isoniazid [8]. The 3,4-dimethoxy configuration specifically enhances penetration through mycolic acid barriers, with lead compounds showing MIC₉₀ values of 0.12 μg/mL against XDR-TB clinical isolates.
CNS Disorders with Limited Options: KMO inhibition redirects kynurenine metabolism toward neuroprotective kynurenic acid, offering disease-modifying potential in refractory epilepsies where current palliatives control symptoms but not progression [6]. Thiazole-benzamides cross the blood-brain barrier (logBB >0.3) and attenuate quinolinic acid-induced excitotoxicity at 10 μM concentrations.
Table 3: Therapeutic Applications Enabled by Structural Features
| Unmet Need | Structural Solution | Mechanistic Advantage | Development Status |
|---|---|---|---|
| MDR/XDR-TB therapeutics | 3,4-Dimethoxy benzamide penetration enhancer | Mycolic acid barrier penetration | Preclinical (in vivo validation) [8] |
| NSCLC metastasis suppression | 2-Aminobenzo[d]thiazole-5-yl conjugation | ROR1-selective ATP-competitive inhibition | Lead optimization |
| Refractory epilepsy modulation | Unsubstituted thiazole coordination site | Kynurenine aminotransferase activation | Target validation [6] |
| Kinase inhibitor resistance | Hybrid benzamide-thiazole core | Allosteric kinase domain binding | Patent-protected [5] |
These architectures address pharmacological challenges through optimized polypharmacology—simultaneous engagement of primary targets (e.g., ROR1 kinase) and disease-modifying pathways (e.g., kynurenine metabolism) with single molecular entities. The conserved molecular weight window (300-400 Da) maintains favorable Lipinski compliance while accommodating target-specific substituents, exemplified by the 4-nitrophenyl variant's enhanced antitumor efficacy (IC₅₀ 1.7 μM vs. 5.2 μM in parental scaffold) [3].
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5